molecular formula C27H27NO4 B2716012 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide CAS No. 2034239-21-7

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide

Cat. No.: B2716012
CAS No.: 2034239-21-7
M. Wt: 429.516
InChI Key: SYABRLNLLOAKCT-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, making it useful in various analytical and biological applications.

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide has several applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in imaging studies due to its fluorescent properties.

    Medicine: Potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of new materials with specific optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the phenyl ring.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide is largely dependent on its interaction with molecular targets. The xanthene core can interact with various biomolecules, leading to changes in fluorescence that can be used to monitor biological processes. The hydroxy-phenyl-tetrahydropyran-ethyl moiety may also interact with specific enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-5-methylthiophene-2-sulfonamide
  • N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-2-methylbenzamide
  • N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)methanesulfonamide

Uniqueness

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide stands out due to its xanthene core, which imparts unique fluorescent properties. This makes it particularly useful in applications where fluorescence is a key requirement, such as in imaging and diagnostic tools.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4/c29-26(25-21-10-4-6-12-23(21)32-24-13-7-5-11-22(24)25)28-18-27(30,19-8-2-1-3-9-19)20-14-16-31-17-15-20/h1-13,20,25,30H,14-18H2,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYABRLNLLOAKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)(C5=CC=CC=C5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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